molecular formula C21H24N2O3 B10830427 1-Methoxygelsemine

1-Methoxygelsemine

Cat. No.: B10830427
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-UHFFFAOYSA-N
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Description

1-Methoxygelsemine is a natural alkaloid derived from the plant Gelsemium elegans, commonly known as heartbreak grass. This compound belongs to the class of indole alkaloids, which are known for their diverse pharmacological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology .

Preparation Methods

The synthesis of 1-Methoxygelsemine involves several steps, typically starting with the extraction of the parent compound, gelsemine, from Gelsemium elegans. The synthetic route often includes the following steps:

Chemical Reactions Analysis

1-Methoxygelsemine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methoxygelsemine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets glycine receptors and GABA_A receptors in the nervous system.

    Pathways Involved: this compound’s interaction with glycine receptors enhances the production of neurosteroids, which in turn potentiate the activity of GABA_A receptors.

Comparison with Similar Compounds

1-Methoxygelsemine can be compared with other similar indole alkaloids, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research.

Properties

IUPAC Name

2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCMFCWHWCCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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